Amikacin B

描述

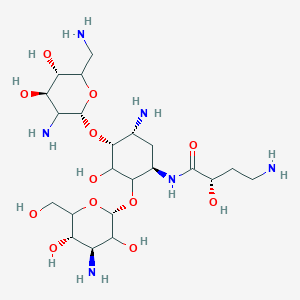

The compound Amikacin B is a complex organic molecule with multiple functional groups, including amino, hydroxyl, and oxane rings

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of the oxane rings, followed by the introduction of amino and hydroxyl groups. The final step involves the coupling of these intermediates to form the complete molecule. Common reagents used in these reactions include amino acids, protecting groups, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, with stringent quality control measures in place to ensure the purity of the final product.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The amino groups can be reduced to form amines.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino groups can produce primary or secondary amines.

科学研究应用

Treatment of Infections

Amikacin is indicated for the treatment of serious bacterial infections due to susceptible strains of Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Acinetobacter baumannii . It is particularly effective in cases where other aminoglycosides fail due to resistance mechanisms. Notably, Amikacin is used in:

- Bacterial Septicemia : Effective against neonatal sepsis.

- Respiratory Tract Infections : Treatment for pneumonia and other serious respiratory conditions.

- Central Nervous System Infections : Including meningitis.

- Intra-abdominal Infections : Such as peritonitis.

- Skin and Soft Tissue Infections : Particularly in burn patients and post-operative infections .

Combination Therapy

Amikacin is often used in combination with other antibiotics to enhance therapeutic efficacy. For instance, it has shown synergistic effects when combined with polymyxin B and sulbactam against multi-drug resistant Acinetobacter baumannii . This combination therapy has been demonstrated to improve outcomes in critically ill patients by achieving better pharmacodynamic targets.

Pharmacokinetic Studies

Amikacin's pharmacokinetics are characterized by its peak-dependent bactericidal activity. Studies have shown that optimal antibacterial effects occur when serum concentrations are 8 to 10 times higher than the minimal inhibitory concentration (MIC) .

A population pharmacokinetic study indicated that once-daily dosing regimens of Amikacin are effective and can be tailored based on individual patient needs, particularly in neutropenic patients . The use of physiologically-based pharmacokinetic (PBPK) modeling has also allowed for improved predictions of drug distribution in various tissues, which is crucial for optimizing treatment regimens .

Hydrogel Delivery Systems

Recent research has explored the use of Amikacin in novel delivery systems, such as hydrogel formulations. A study demonstrated the potential for a polymer hydrogel to elute Amikacin effectively over time, allowing for localized treatment of complex infections without the need for systemic administration . This approach could minimize systemic side effects while providing targeted therapy.

Resistance Mechanisms and Future Directions

Despite its efficacy, the emergence of resistance to Amikacin poses challenges in clinical settings. Continuous research is essential to understand the mechanisms behind this resistance and to develop strategies to overcome it. Future studies may focus on:

- Investigating combination therapies that include Amikacin alongside new antibiotics or adjuvants.

- Exploring alternative formulations that enhance drug delivery and efficacy.

- Conducting further clinical trials to establish optimal dosing strategies across different patient populations.

作用机制

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the oxane rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

相似化合物的比较

Similar Compounds

(2S)-4-amino-2-hydroxybutanamide: A simpler compound with similar functional groups but lacking the oxane rings.

(2S)-4-amino-3-hydroxycyclohexyl]-2-hydroxybutanamide: Similar structure but with fewer hydroxyl groups.

Uniqueness

The uniqueness of Amikacin B lies in its complex structure, which allows for multiple interactions and reactions

生物活性

Amikacin B is a semisynthetic aminoglycoside antibiotic derived from kanamycin. It is primarily used to treat infections caused by Gram-negative bacteria, particularly in cases where other antibiotics have failed due to resistance. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and recent research findings.

This compound exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to the production of nonfunctional or toxic proteins. This mechanism is similar to that of other aminoglycosides but is particularly effective against certain resistant strains due to its structural modifications that confer resistance to common modifying enzymes.

Antibacterial Spectrum

This compound is effective against a wide range of bacteria, especially:

- Gram-negative bacteria : Including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

- Multi-drug resistant (MDR) strains : It has shown efficacy against MDR strains of Acinetobacter baumannii and Enterobacteriaceae.

Minimum Inhibitory Concentrations (MICs)

The effectiveness of this compound can be quantified using Minimum Inhibitory Concentration (MIC) values. Recent studies have reported varying MICs based on bacterial strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Acinetobacter baumannii | >128 |

| Pseudomonas aeruginosa | 16-32 |

| Escherichia coli | 8-64 |

These values indicate that while this compound is potent against many pathogens, resistance remains a significant concern, particularly with Acinetobacter baumannii .

Combination Therapy

Recent research has explored the synergistic effects of this compound in combination with other antibiotics. For instance, a study demonstrated that combining this compound with polymyxin B and sulbactam significantly reduced the MIC values against MDR Acinetobacter baumannii isolates:

| Combination | MIC Reduction (µg/mL) |

|---|---|

| Amikacin + Polymyxin B | 2-4 |

| Amikacin + Sulbactam | 4-8 |

| Triple Combination | 2 |

This synergy suggests that combination therapy can enhance the efficacy of this compound against resistant strains .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic application. Studies have shown that it has a high renal clearance rate, necessitating dose adjustments in patients with renal impairment. The typical dosing regimens range from 7.5 mg/kg every 12 hours to higher doses depending on infection severity and patient response .

Case Studies and Clinical Applications

-

Case Study: Treatment of MDR Infections

A clinical case involving a patient with an MDR Acinetobacter baumannii infection demonstrated successful treatment with a combination of this compound and polymyxin B, resulting in significant clinical improvement and microbiological clearance. -

Pharmacokinetic Variability in Neonates

A study comparing pharmacokinetic profiles after once-daily versus twice-daily dosing in neonates found that once-daily dosing achieved higher peak serum concentrations without increasing toxicity, suggesting potential for improved dosing strategies in vulnerable populations .

属性

IUPAC Name |

(2S)-4-amino-N-[(1R,4R,5R)-5-amino-4-[(2R,4R,5S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44N6O12/c23-2-1-8(30)20(36)28-7-3-6(25)18(39-21-12(27)15(33)14(32)9(4-24)37-21)17(35)19(7)40-22-16(34)11(26)13(31)10(5-29)38-22/h6-19,21-22,29-35H,1-5,23-27H2,(H,28,36)/t6-,7-,8+,9?,10?,11+,12?,13-,14-,15-,16?,17?,18-,19?,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISFONZWEZUXDI-OUGKPOERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C(C([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)N)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CN)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44N6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746981 | |

| Record name | (2S)-4-Amino-N-{(1R,4R,5R)-5-amino-2-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-4-[(2,6-diamino-2,6-dideoxy-alpha-D-threo-hexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48237-20-3 | |

| Record name | (2S)-4-Amino-N-{(1R,4R,5R)-5-amino-2-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-4-[(2,6-diamino-2,6-dideoxy-alpha-D-threo-hexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。